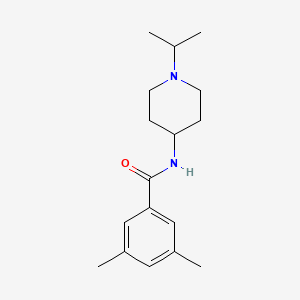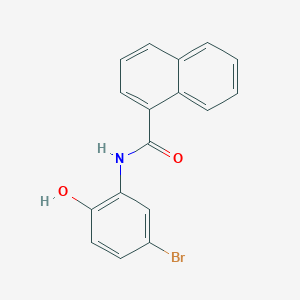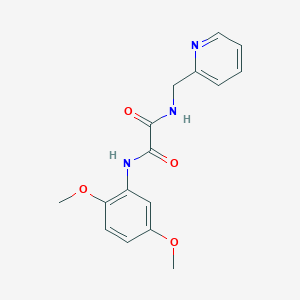![molecular formula C19H21N3OS B4967559 2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-mesitylacetamide](/img/structure/B4967559.png)
2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-mesitylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-mesitylacetamide, also known as CDMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CDMA is a thioamide derivative that has been synthesized through a multi-step process, and its properties and effects have been extensively studied.
作用機序
The mechanism of action of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-mesitylacetamide involves the inhibition of enzymes by binding to their active sites. This compound has been shown to bind to the catalytic site of proteases, thereby preventing their activity. The binding of this compound to proteases is reversible, which makes it a promising candidate for the development of enzyme inhibitors.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of several proteases, including trypsin, chymotrypsin, and elastase. This compound has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis. In addition, this compound has been found to exhibit anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-mesitylacetamide has several advantages as a research tool. It exhibits potent inhibitory activity against various enzymes, which makes it a promising candidate for the development of enzyme inhibitors. This compound is also relatively easy to synthesize and purify, which makes it readily available for use in laboratory experiments. However, this compound has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions in the research of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-mesitylacetamide. One potential direction is the development of this compound-based enzyme inhibitors for the treatment of various diseases. This compound has been shown to exhibit potent inhibitory activity against proteases, which are implicated in various diseases such as cancer and inflammation. Another potential direction is the study of this compound's mechanism of action, which can provide insights into the design of more potent enzyme inhibitors. Finally, the development of novel synthetic routes for this compound can help to improve its yield and purity, which can make it more accessible for use in laboratory experiments.
合成法
The synthesis of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-mesitylacetamide involves the reaction between 3-cyano-4,6-dimethylpyridine-2-thiol and N-mesitylacetamide. The reaction is carried out in the presence of a catalyst, and the resulting product is purified through various techniques such as column chromatography. The synthesis of this compound has been optimized to achieve high yields and purity.
科学的研究の応用
2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-mesitylacetamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent inhibitory activity against various enzymes. This compound has been found to be particularly effective against proteases, which are enzymes that play a crucial role in various biological processes.
特性
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-11-6-13(3)18(14(4)7-11)22-17(23)10-24-19-16(9-20)12(2)8-15(5)21-19/h6-8H,10H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRQLMRACLHEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C(=CC(=N2)C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4967493.png)
![4-hydroxy-N-phenyl-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4967494.png)

![3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N,N-dimethyl-1-propanamine](/img/structure/B4967497.png)
![1-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B4967505.png)
![N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4967514.png)

![N-{3-[4-(1,3-benzodioxol-5-ylmethyl)-3-oxo-1-piperazinyl]-3-oxopropyl}acetamide](/img/structure/B4967531.png)

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4967541.png)
![2-chloro-N-[1-(1-cyclobutyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B4967563.png)
![(2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B4967568.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4967571.png)